molecular formula C6H4BrClN2O B11785357 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone

Katalognummer: B11785357
Molekulargewicht: 235.46 g/mol
InChI-Schlüssel: BLNLVVBXLVZQOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . It is a brominated ethanone derivative with a chloropyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone typically involves the bromination of 1-(6-chloropyrimidin-4-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 1-(6-chloropyrimidin-4-yl)ethanol.

    Oxidation: 2-Bromo-1-(6-chloropyrimidin-4-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom and the carbonyl group are key reactive sites that participate in substitution and reduction reactions, respectively. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-(4-pyrimidinyl)ethanone: Similar structure but lacks the chlorine atom on the pyrimidine ring.

    2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone: Similar structure with a different position of the chlorine atom.

    2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Similar structure with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical synthesis. This dual halogenation allows for selective functionalization and modification, making it a valuable intermediate in the synthesis of complex molecules .

Eigenschaften

Molekularformel

C6H4BrClN2O

Molekulargewicht

235.46 g/mol

IUPAC-Name

2-bromo-1-(6-chloropyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H4BrClN2O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2

InChI-Schlüssel

BLNLVVBXLVZQOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN=C1Cl)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.